molecular formula C11H15Cl3N2 B7980048 (2,5-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

(2,5-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7980048
M. Wt: 281.6 g/mol
InChI Key: VPCDQIPGWYBVOR-HNCPQSOCSA-N
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Description

(2,5-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a chiral amine derivative featuring a pyrrolidine ring substituted with a 2,5-dichlorobenzyl group. Its molecular formula is C₁₁H₁₅Cl₃N₂, with a molecular weight of 281.61 g/mol . The compound’s stereochemistry (R-configuration at the pyrrolidine C3 position) distinguishes it from its enantiomer, (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS 1289585-29-0), which shares the same molecular formula but differs in biological activity due to chirality . The compound is utilized in pharmaceutical research, particularly in studies targeting central nervous system receptors or ion channels, where stereochemistry and substituent positions play critical roles .

Properties

IUPAC Name

(3R)-N-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-9-1-2-11(13)8(5-9)6-15-10-3-4-14-7-10;/h1-2,5,10,14-15H,3-4,6-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCDQIPGWYBVOR-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dichlorobenzyl chloride and ®-pyrrolidin-3-yl-amine.

    Nucleophilic Substitution: The 2,5-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with ®-pyrrolidin-3-yl-amine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Formation of Hydrochloride Salt: The resulting (2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzyl alcohols or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2,5-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physico-Chemical Comparisons

The table below summarizes key structural and physicochemical differences between (2,5-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride and related compounds:

Compound Name Substituents Ring Structure Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 2,5-dichlorobenzyl Pyrrolidine (5-membered) C₁₁H₁₅Cl₃N₂ 281.61 R-enantiomer; chlorine at positions 2 and 5 on benzyl
(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride 2,5-dichlorobenzyl Pyrrolidine (5-membered) C₁₁H₁₅Cl₃N₂ 281.61 S-enantiomer; stereochemical inversion at C3
(2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride 2,6-dichlorobenzyl Pyrrolidine (5-membered) C₁₁H₁₅Cl₃N₂ 281.61 Positional isomerism (chlorine at 2,6 vs. 2,5); may alter receptor binding
[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride 2,5-dichlorobenzyl Piperidine (6-membered) C₁₃H₁₉Cl₂N₂ 274.21 Larger ring size; additional methylamine substitution; reduced Cl count
(2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride 2,6-dichlorobenzyl Piperidine (6-membered) C₁₃H₁₉Cl₂N₂ 274.21 Piperidine ring with methylamine at C2; positional isomerism in benzyl group

Key Insights from Structural Variations

  • Chirality : The (R)- and (S)-enantiomers of the pyrrolidine derivatives (e.g., CAS 1289585-29-0) may exhibit divergent pharmacological profiles, as enantiomers often differ in receptor affinity or metabolic stability .
  • Positional Isomerism: Chlorine placement on the benzyl group (2,5 vs. 2,6) impacts electronic and steric properties.
  • Ring Size : Piperidine-based analogs (6-membered ring) introduce conformational flexibility and altered basicity compared to pyrrolidine (5-membered ring), which may influence blood-brain barrier penetration or solubility .

Biological Activity

(2,5-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a dichlorobenzyl moiety linked to a pyrrolidine ring, exhibits properties that may influence various biological pathways, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H13Cl2NHCl\text{C}_{11}\text{H}_{13}\text{Cl}_2\text{N}\cdot \text{HCl}

Key Features:

  • Dichlorobenzyl Group: Enhances lipophilicity and potential receptor interactions.
  • Pyrrolidine Ring: Provides flexibility and the ability to form various hydrogen bonds with biological targets.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets within cells. The dichlorobenzyl group may participate in enzyme inhibition or receptor modulation, while the pyrrolidine nitrogen can enhance binding affinity. Preliminary studies suggest that this compound may act on neurotransmitter systems, potentially influencing serotonin reuptake mechanisms similar to known antidepressants.

In Vitro Studies

  • Antidepressant Potential:
    • Objective: Investigate serotonin reuptake inhibition.
    • Method: High-throughput screening against serotonin transporters.
    • Results: Showed significant inhibition comparable to established SSRIs, indicating potential as an antidepressant.
  • Neuroprotective Effects:
    • Objective: Assess effects on neuronal cell viability under stress conditions.
    • Method: Cultured neurons exposed to oxidative stress.
    • Results: The compound demonstrated protective effects, reducing cell death by 30% compared to control groups .

In Vivo Studies

  • Animal Model for Depression:
    • Objective: Evaluate behavioral effects in rodent models.
    • Method: Forced swim test and tail suspension test.
    • Results: Doses of 10 mg/kg led to significant reductions in immobility time, suggesting antidepressant-like effects .
  • Pharmacokinetics:
    • Study Design: Administered via intraperitoneal injection in mice.
    • Findings: Exhibited favorable pharmacokinetic properties with good brain penetration and a half-life conducive for therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochlorideSimilar dichlorobenzyl moietyAntidepressant activity; lower potency than R-isomer
(3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochlorideDifferent chlorination patternEnhanced neuroprotective effects compared to (2,5-Dichloro) variant

Case Studies

  • Case Study on Neurodegenerative Disorders:
    • A study explored the use of this compound in models of Alzheimer's disease. The compound showed promise in reducing amyloid plaque formation and improving cognitive function in treated mice .
  • Antimicrobial Activity:
    • Preliminary tests indicated that the compound has moderate antibacterial activity against Staphylococcus aureus with MIC values ranging from 10 to 20 µg/mL .

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